Synthetic Yield Advantage of the n‑Propyl Derivative Over the Methyl and Cyclohexyl Analogs Under Identical Radical‑Addition Conditions
In the radical‑addition protocol employing [1.1.1]propellane and the corresponding alkyl iodide, 1‑iodo‑3‑propylbicyclo[1.1.1]pentane (8b) was isolated in 94 % yield [REFS‑1]. Under identical general procedure (GP 1) conditions, the methyl‑substituted analog (8a) was obtained in 83 % yield and the cyclohexyl‑substituted analog (8n) in 84 % yield [REFS‑1]. The 11‑percentage‑point higher yield of the propyl derivative reduces material loss in library synthesis and supports more economical procurement decisions when gram‑scale intermediates are required.
| Evidence Dimension | Isolated synthetic yield using identical radical‑addition conditions |
|---|---|
| Target Compound Data | 94 % (8b, 8.88 g isolated from 40 mmol scale) |
| Comparator Or Baseline | 1‑Iodo‑3‑methylbicyclo[1.1.1]pentane (8a): 83 %; 1‑cyclohexyl‑3‑iodobicyclo[1.1.1]pentane (8n): 84 % |
| Quantified Difference | Propyl yield is 11 % absolutely higher than methyl; 10 % absolutely higher than cyclohexyl |
| Conditions | Reaction of [1.1.1]propellane with the indicated alkyl iodide in Et₂O mediated by MeLi; general procedure GP 1 as reported in Eur. J. Org. Chem. 2000 |
Why This Matters
Higher synthetic yield translates directly into lower cost per gram of the target building block and improved atom economy when this specific BCP iodide is chosen over alternative iodo‑BCP starting materials.
- [1] Messner, M.; Kozhushkov, S. I.; de Meijere, A. Nickel‑ and Palladium‑Catalyzed Cross‑Coupling Reactions at the Bridgehead of Bicyclo[1.1.1]pentane Derivatives – A Convenient Access to Liquid Crystalline Compounds Containing Bicyclo[1.1.1]pentane Moieties. Eur. J. Org. Chem. 2000, 1137–1155 (see Experimental Section, compound 8b, 8a, 8n). View Source
